tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate typically involves the reaction of indole derivatives with tert-butyl carbamate. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The indole moiety in tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various indole-based compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Indole derivatives are known to interact with various biological targets, making them valuable in drug discovery .
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Indole derivatives have been explored for their therapeutic potential in treating various diseases .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its role as an intermediate in organic synthesis makes it valuable for the manufacture of complex chemical products .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
- tert-Butyl N-[2-(1H-indol-3-yl)ethyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison:
- tert-Butyl N-[2-(1H-indole-3-yl)ethyl]carbamate : Similar structure but lacks the carbonyl group on the indole ring, which may affect its reactivity and biological activity.
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate : Contains a dihydroxypropyl group instead of the indole moiety, leading to different chemical and biological properties.
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate : Contains additional functional groups that may enhance its reactivity and potential applications in organic synthesis .
Conclusion
tert-Butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further investigation in medicinal chemistry.
Properties
Molecular Formula |
C16H21N3O3 |
---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
tert-butyl N-[2-(1H-indole-3-carbonylamino)ethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)18-9-8-17-14(20)12-10-19-13-7-5-4-6-11(12)13/h4-7,10,19H,8-9H2,1-3H3,(H,17,20)(H,18,21) |
InChI Key |
MXNWVODSPFXQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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